(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Description
(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a synthetic organic compound that features a complex molecular structure. It contains a benzothiophene ring, a morpholine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c18-17-12-3-1-2-4-15(12)23-16(17)11-19-9-13(14(21)10-19)20-5-7-22-8-6-20/h1-4,13-14,21H,5-11H2/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWMANKWEAWZQM-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene ring, followed by the introduction of the chloro substituent. The morpholine and pyrrolidine rings are then synthesized and attached to the benzothiophene core through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs, particularly those targeting specific pathways or diseases.
Industry
In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol include other benzothiophene derivatives, morpholine-containing compounds, and pyrrolidine-based molecules.
Uniqueness
What sets this compound apart is its unique combination of these three structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
